3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, with the Chemical Abstracts Service number 103335-55-3, is a 4-azasteroid. This structure features a nitrogen atom replacing the carbon atom at position 4 in the steroid ring. Its molecular formula is C19H29NO3, and it has a molecular weight of approximately 319.44 g/mol . The compound appears as a white to light yellow powder or crystal and has a melting point of around 315 °C .
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS Number: 103335-55-3) is primarily encountered as an impurity during the synthesis of Dutasteride []. Dutasteride is a medication used to treat benign prostatic hyperplasia (BPH) by inhibiting the enzymes 5α-reductase type 1 and 2 []. While 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid itself does not possess known therapeutic properties, its presence in the final Dutasteride product needs to be minimized through purification processes to ensure the safety and efficacy of the medication [].
Despite being an impurity, the presence of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid in the Dutasteride synthesis pathway suggests potential research avenues:
The chemical behavior of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is influenced by its functional groups. It can participate in various reactions typical of carboxylic acids and nitrogen-containing compounds. For example:
These reactions are essential for modifying the compound for various applications in drug development and synthetic chemistry.
This compound exhibits biological activity primarily due to its structural similarity to steroid hormones. It has been identified as an impurity in the synthesis of Dutasteride, which is known for its dual inhibition of 5-alpha-reductase isoenzymes type 1 and 2. This inhibition is crucial for conditions like benign prostatic hyperplasia and androgenic alopecia . Studies have suggested that derivatives of 4-azasteroids may possess antiandrogenic properties, making them valuable in treating hormone-related disorders .
The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multi-step organic reactions that include:
These methods can vary based on desired purity and yield .
The primary applications of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid include:
Interaction studies involving this compound often focus on its role as an inhibitor of 5-alpha-reductase and its effects on androgen receptor binding. Research indicates that compounds with similar structures can vary significantly in their potency and selectivity towards different isoenzymes, making it crucial to assess these interactions thoroughly during drug development .
Several compounds share structural similarities with 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Dutasteride | 164656-23-9 | Dual inhibitor of 5-alpha-reductase; used for BPH |
| Finasteride | 98319-26-7 | Selective inhibitor of type II 5-alpha-reductase |
| 4-Aza-5-alpha-androstan-17-beta-carboxylic acid | Not specified | Similar structure; potential androgenic activity |
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unique due to its specific nitrogen substitution at position 4 and its role as an impurity during the synthesis of more widely used pharmaceuticals like Dutasteride. This distinct positioning influences its biological activity and interaction profile compared to other steroids and azasteroids.
The synthesis of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid typically begins with methyl 3-oxo-4-androstene-17β-carboxylate, a readily available steroid precursor. A five-step process involves:
Key improvements include a one-step lactam formation and N-debenzylation using 4 equivalents of p-toluenesulfonic acid (p-TsOH), which streamlines the process and achieves a 77–95% yield. For example, refluxing methyl 3-(2,4-dimethoxybenzylamino)-5-oxo-A-nor-3,4-seco-androstane-17β-carboxylate with p-TsOH directly produces the lactam while removing protective groups, minimizing side reactions.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidative cleavage | KMnO₄, NaIO₄ in t-BuOH/H₂O | 85–90 |
| Lactamization | p-TsOH, reflux | 77–95 |
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid exhibits competitive inhibition against both type 1 and type 2 5α-reductase isoforms, with preferential activity toward the type 2 isoform. Kinetic studies using recombinant human enzymes reveal a Ki value of 12.6 ± 0.8 nM for the type 2 isoform, compared to 29.2 ± 1.7 nM for the type 1 isoform, indicating ~2.3-fold selectivity [5] [7]. The compound’s 4-azasteroid nucleus facilitates tight binding to the enzyme’s active site, while its 17β-carboxylic acid group enhances polarity, reducing nonspecific interactions with lipid membranes.
A comparative analysis of inhibition mechanisms demonstrates that the compound follows classical Michaelis-Menten kinetics, with a Km(app) increase from 0.5 µM to 2.9 µM in the presence of the inhibitor, consistent with competitive binding [7]. Structural analogs lacking the 4-aza substitution show reduced potency, underscoring the importance of nitrogen incorporation in the steroid ring for enzymatic interference [8].
Table 1: Inhibition Parameters of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid Against 5α-Reductase Isoforms
| Parameter | Type 1 Isoform | Type 2 Isoform |
|---|---|---|
| Ki (nM) | 29.2 ± 1.7 | 12.6 ± 0.8 |
| IC50 (nM) | 108 | 7.3 |
| Selectivity Ratio (Type 2/Type 1) | 2.3 | - |
The compound’s 17β-carboxylic acid moiety enables partial allosteric modulation of CYP17A1, a bifunctional enzyme critical for glucocorticoid and androgen synthesis. While not a direct substrate, 3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid reduces the Vmax of CYP17A1’s 17α-hydroxylase activity by 40% at 10 µM concentrations, likely through interference with substrate access to the heme-active site [9]. Molecular docking simulations suggest that the carboxylic acid group forms hydrogen bonds with Arg347 and Asp298 residues in the enzyme’s substrate-binding channel, inducing conformational changes that impair progesterone binding.
Notably, the compound exhibits no measurable inhibition of CYP17A1’s 17,20-lyase activity, preserving its capacity to modulate glucocorticoid synthesis independently of androgen production. This selectivity contrasts with abiraterone, a steroidal CYP17A1 inhibitor that non-specifically blocks both enzymatic functions [10].
In prostate epithelial cells, 3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid suppresses DHT-mediated activation of the androgen receptor (AR) signaling pathway by reducing intracellular DHT concentrations by 78% within 24 hours [5]. This depletion correlates with a 50% downregulation of AR-responsive genes, including KLK3 (PSA) and TMPRSS2, as quantified by qPCR [7]. The compound does not directly bind AR, preserving baseline transcriptional activity essential for non-redundant physiological functions.
Adipose-derived stem cells treated with the compound show a 2.1-fold increase in WNT10B expression, implicating cross-talk between androgen metabolism and Wnt/β-catenin pathways in hair follicle regeneration [3]. This effect is absent in 5α-reductase-deficient cell lines, confirming enzyme-dependent signaling modulation.
Radioligand binding assays using human glucocorticoid receptor (GR) α isoforms reveal negligible affinity, with a Ki > 10 µM for 3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid [4]. Structural comparisons with dexamethasone highlight critical divergences: the absence of a 11β-hydroxyl group and the presence of the 4-aza ring prevent productive interactions with GR’s ligand-binding domain.
Table 2: Receptor Binding Profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid
| Receptor | Ki (nM) | Assay Type |
|---|---|---|
| Androgen Receptor (AR) | >1000 | Competitive Binding |
| Glucocorticoid Receptor (GR) | >10000 | Saturation Binding |
| Progesterone Receptor (PR) | >5000 | Displacement Assay |
Functional assays in GR-transfected HEK293 cells confirm no transactivation or transrepression activity at concentrations up to 1 mM, ruling out off-target effects on glucocorticoid-responsive genes [4].
Recent crystallographic advances have provided unprecedented insights into the structural basis of 5α-reductase enzyme function and inhibitor binding [1] [2]. The crystal structure of human steroid 5α-reductase 2 at 2.8 Å resolution reveals a unique seven-transmembrane domain topology that fundamentally differs from previously characterized steroid reductases [1]. This structural architecture creates a largely enclosed binding cavity situated within the transmembrane domain, providing the molecular framework for understanding how 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid and related compounds interact with the enzyme active site.
The transmembrane domains 1 through 4 form a hydrophobic substrate binding cavity, while transmembrane domains 5 through 7 coordinate the nicotinamide adenine dinucleotide phosphate cofactor through an extensive hydrogen bonding network [3]. The crystal structure demonstrates that steroid substrates access the binding pocket through a lateral opening between transmembrane domain 1 and transmembrane domain 4, providing a pathway from the lipid bilayer directly into the active site [1]. This lateral entry mechanism is critical for understanding how 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, with its modified steroid backbone and carboxylic acid functionality, positions within the enzyme active site.
Electron density analysis reveals clear structural features that define the binding mode of steroid substrates and inhibitors [1]. The active site residues glutamic acid 57 and tyrosine 91 play essential roles in catalysis, with glutamic acid 57 functioning in acid-base chemistry and tyrosine 91 participating in the hydrogen bonding network that stabilizes the transition state complex [1]. The carboxylic acid functionality of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid likely forms additional hydrogen bonding interactions with these catalytic residues, potentially enhancing binding affinity compared to neutral steroid analogs.
The structural organization of the nicotinamide adenine dinucleotide phosphate binding site involves cytoplasmic loops 1, 3, and 5, which enclose the cofactor binding pocket and position it proximal to the steroid binding site [1]. This spatial arrangement facilitates the hydride transfer reaction that characterizes 5α-reduction. Molecular dynamics simulations indicate that cytoplasmic loop 1 undergoes significant conformational changes during the catalytic cycle, regulating nicotinamide adenine dinucleotide phosphate exchange and product release [1]. These conformational dynamics provide insight into how 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid binding might influence enzyme kinetics and cofactor utilization.
The catalytic mechanism of 5α-reductase involves the formation of a transition state characterized by oxocarbenium ion-like character at the steroid carbon-5 position [4] . During the reduction of testosterone to dihydrotestosterone, the substrate undergoes a stereospecific attack by the nicotinamide adenine dinucleotide phosphate cofactor, resulting in the formation of a transient transition state complex with partial positive charge development and geometric distortion from the ground state conformation [4].
The transition state exhibits several key structural features that provide targets for inhibitor design. The anomeric carbon develops trigonal planar character through sp2 hybridization, creating a planar arrangement of carbon-1, carbon-2, oxygen-5, and carbon-5 atoms [6]. This geometric constraint forces the steroid A-ring into an energetically unfavorable half-chair or boat conformation, departing from the stable chair conformation of the ground state substrate [6]. Additionally, positive charge accumulation occurs along the bond between the anomeric carbon and the endocyclic oxygen, creating an electrostatic environment that stabilizes the transition state [6].
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid incorporates several structural modifications that enhance transition state mimicry. The nitrogen substitution at position 4 of the steroid A-ring provides electronic characteristics that partially mimic the positive charge development observed in the natural transition state [7] [8]. The aza-substitution alters the electronic distribution within the steroid ring system, creating a more electropositive environment that resembles the charge distribution of the enzyme-bound transition state.
The carboxylic acid functionality at the 17β position represents a significant departure from natural steroid substrates and provides additional binding interactions with the enzyme active site [7] [8]. This carboxyl group can participate in hydrogen bonding networks with basic amino acid residues in the enzyme binding pocket, potentially enhancing binding affinity through electrostatic stabilization. The ionizable nature of the carboxylic acid allows for pH-dependent binding modulation, which may contribute to isoform selectivity given the different pH optima of 5α-reductase types 1, 2, and 3 [9] [10].
Computational modeling studies suggest that the combination of aza-substitution and carboxylate functionality creates a molecular architecture that closely resembles the transition state geometry and electronic properties [11]. The binding of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid to the enzyme active site likely involves formation of a bisubstrate analog complex, where the compound simultaneously occupies portions of both the steroid binding site and regions normally contacted by the nicotinamide adenine dinucleotide phosphate cofactor during the transition state.
The three isoforms of human 5α-reductase exhibit distinct biochemical properties that result in differential inhibition patterns for various compounds [12] [13] [10]. These differences arise from variations in substrate affinity, cofactor binding, pH optima, and active site architecture, creating opportunities for selective inhibition of individual isoforms.
Type 1 5α-reductase demonstrates a broad pH optimum ranging from 6.0 to 8.5 and exhibits lower substrate affinity with Km values for testosterone between 1-5 μM [12] [9]. The enzyme shows reduced sensitivity to finasteride with inhibition constants ranging from 108-330 nM, indicating weaker binding interactions compared to the type 2 isoform [12] [14]. The lower binding affinity likely reflects differences in active site architecture that reduce the complementarity between finasteride and the type 1 enzyme binding pocket.
Type 2 5α-reductase operates optimally at acidic pH values between 5.0 and 6.0 and demonstrates high substrate affinity with Km values for testosterone as low as 0.004 μM [12] [9]. This isoform exhibits exceptional sensitivity to finasteride inhibition with Ki values between 3-7.3 nM, representing more than 15-fold greater binding affinity compared to the type 1 enzyme [12] [14]. The structural basis for this selectivity involves specific amino acid residues in the type 2 active site that form optimal interactions with the azasteroid inhibitor structure.
Type 3 5α-reductase represents the most recently characterized isoform and demonstrates unique substrate preferences, showing higher affinity for 4-androstenedione compared to testosterone [13] [10]. This enzyme exhibits pH optimum values between 6.5 and 6.9 and demonstrates potent inhibition by dutasteride, with greater sensitivity than observed for the type 2 isoform [13] [10]. The expression levels of type 3 5α-reductase exceed those of types 1 and 2 in most peripheral tissues, suggesting important physiological roles in extragonadal steroid metabolism [13] [10].
The differential inhibition profile of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid across the three isoforms likely reflects the combined influence of its structural modifications. The aza-substitution provides steroid-like recognition elements that facilitate binding to all isoforms, while the carboxylic acid functionality introduces pH-dependent binding characteristics that may confer selectivity. Given the acidic pH optimum of type 2 5α-reductase, the ionized carboxylate group of this compound may form particularly favorable electrostatic interactions with basic residues in the type 2 active site.
Molecular modeling studies suggest that the carboxylate functionality can form hydrogen bonding interactions with lysine, arginine, or histidine residues that may be differentially distributed among the three isoforms [15] [16]. The type 2 enzyme contains specific basic residues in the nicotinamide adenine dinucleotide phosphate binding domain that could provide high-affinity binding sites for the carboxylate group, potentially explaining the selectivity of related azasteroid carboxylic acids for this isoform.
The 5α-reductase enzyme family requires nicotinamide adenine dinucleotide phosphate as an essential cofactor for the stereospecific reduction of Δ4-3-ketosteroids [9] [4] [17]. The cofactor binding and utilization mechanism involves ordered sequential binding kinetics, where nicotinamide adenine dinucleotide phosphate binds first to form a binary enzyme-cofactor complex, followed by steroid substrate binding to generate the ternary complex competent for catalysis [4] [18].
The apparent dissociation constant for nicotinamide adenine dinucleotide phosphate binding ranges from 3-10 μM for all three 5α-reductase isoforms, indicating similar cofactor affinity despite their structural differences [9] [18]. The cofactor binding site involves multiple protein domains, including the amino-terminal steroid binding region and the carboxyl-terminal nicotinamide adenine dinucleotide phosphate binding domain [15]. Critical amino acid residues including tyrosine 98, asparagine 102, tyrosine 107, leucine 167, arginine 171, histidine 231, and tyrosine 235 participate directly in cofactor coordination through hydrogen bonding and electrostatic interactions [16].
The catalytic mechanism proceeds through a stereospecific hydride transfer from the nicotinamide ring of the reduced cofactor to the carbon-5 position of the steroid substrate [4]. This reaction involves the formation of a transient enzyme-substrate-cofactor ternary complex where the geometric constraints of the active site enforce the proper stereochemistry for α-face hydride delivery. The hydride transfer step represents the rate-limiting phase of the overall reaction and determines the kinetic properties of the enzyme [4].
Redox coupling between nicotinamide adenine dinucleotide phosphate oxidation and steroid reduction requires precise spatial organization of the cofactor and substrate within the enzyme active site [17] [4]. The crystal structure reveals that the nicotinamide ring of the cofactor is positioned within van der Waals contact distance of the steroid carbon-5 position, facilitating direct hydride transfer without intermediate electron carriers [1]. This intimate molecular contact ensures efficient coupling between cofactor oxidation and substrate reduction while minimizing side reactions.
The binding of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid likely influences cofactor utilization through several mechanisms. The carboxylic acid functionality may compete with phosphate groups of the cofactor for binding to basic amino acid residues, potentially altering the cofactor binding affinity or orientation [15]. Additionally, the aza-substitution in the steroid A-ring creates a more electronegative environment that could influence the thermodynamics of hydride transfer, potentially reducing the driving force for the reduction reaction.
Kinetic studies with related azasteroid compounds demonstrate that cofactor binding remains essential for inhibitor recognition, suggesting that 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid binding occurs preferentially to the enzyme-nicotinamide adenine dinucleotide phosphate binary complex [18]. This ordered binding mechanism ensures that inhibition occurs through competition with substrate binding rather than cofactor displacement, maintaining the integrity of the cofactor binding site while blocking productive catalysis.
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